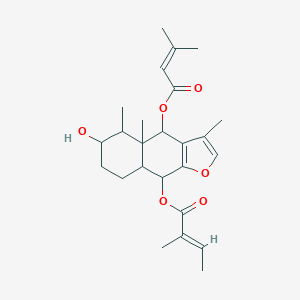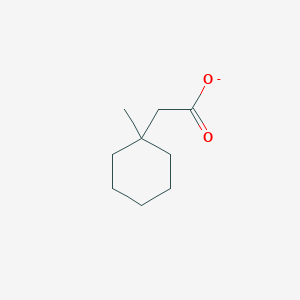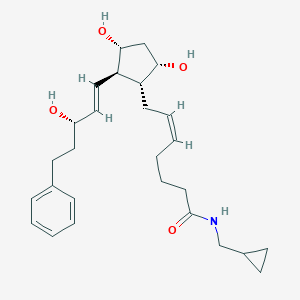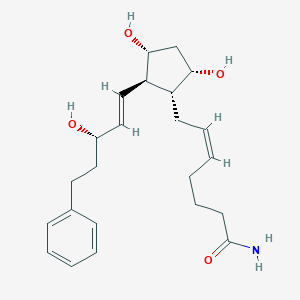
Kablicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kablicin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that was first synthesized in the laboratory in 2010. Kablicin belongs to the class of compounds known as benzimidazoles, which are known to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of Kablicin is not fully understood. However, it has been suggested that Kablicin exerts its biological activities by interacting with specific cellular targets, such as enzymes and receptors. Kablicin has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Kablicin has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. Kablicin has also been shown to possess antimicrobial activity against a variety of microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Kablicin in lab experiments is that it is a synthetic molecule, which means that it can be easily synthesized in the laboratory in large quantities. This allows for easy access to the compound for research purposes. However, one of the limitations of using Kablicin in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its biological activities.
Zukünftige Richtungen
There are several future directions for research on Kablicin. One area of research could focus on investigating the mechanism of action of Kablicin. This could involve identifying the cellular targets that Kablicin interacts with and determining the downstream effects of this interaction. Another area of research could focus on investigating the potential use of Kablicin as a fluorescent probe for the detection of metal ions. This could involve optimizing the conditions for the detection of specific metal ions and investigating the sensitivity and selectivity of Kablicin as a probe. Finally, future research could focus on investigating the potential use of Kablicin as a therapeutic agent for the treatment of cancer and inflammatory diseases. This could involve conducting preclinical studies to determine the efficacy and safety of Kablicin in animal models of these diseases.
Synthesemethoden
The synthesis of Kablicin involves a series of chemical reactions that start with the reaction of 2-nitroaniline with a mixture of phosphorus oxychloride and dimethylformamide. This reaction results in the formation of 2-chloro-1-nitrobenzene, which is then reacted with 4-chloro-1,2-phenylenediamine in the presence of potassium carbonate to yield Kablicin.
Wissenschaftliche Forschungsanwendungen
Kablicin has been extensively studied for its potential applications in various scientific fields. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Kablicin has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
18142-27-3 |
|---|---|
Produktname |
Kablicin |
Molekularformel |
C25H34O6 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
[6-hydroxy-3,4a,5-trimethyl-4-(3-methylbut-2-enoyloxy)-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H34O6/c1-8-14(4)24(28)31-21-17-9-10-18(26)16(6)25(17,7)23(30-19(27)11-13(2)3)20-15(5)12-29-22(20)21/h8,11-12,16-18,21,23,26H,9-10H2,1-7H3/b14-8+ |
InChI-Schlüssel |
DUQNHNGKOWSZBF-RIYZIHGNSA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)OC1C2CCC(C(C2(C(C3=C1OC=C3C)OC(=O)C=C(C)C)C)C)O |
SMILES |
CC=C(C)C(=O)OC1C2CCC(C(C2(C(C3=C1OC=C3C)OC(=O)C=C(C)C)C)C)O |
Kanonische SMILES |
CC=C(C)C(=O)OC1C2CCC(C(C2(C(C3=C1OC=C3C)OC(=O)C=C(C)C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)











